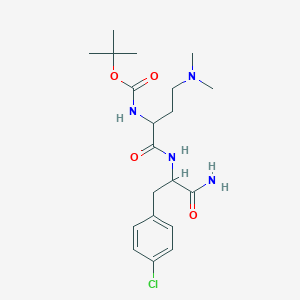
Boc-DL-Dab(Me2)-DL-Phe(4-Cl)-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-DL-Dab(Me2)-DL-Phe(4-Cl)-NH2, commonly known as DAPT, is a small molecule drug that has been widely used in scientific research for its ability to inhibit the activity of γ-secretase, an enzyme that plays a crucial role in the development of Alzheimer's disease.
作用机制
DAPT acts as a competitive inhibitor of γ-secretase by binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate, resulting in reduced production of Aβ peptides and Notch intracellular domain (NICD), which are the downstream products of γ-secretase cleavage.
Biochemical and Physiological Effects:
DAPT has been shown to reduce the production of Aβ peptides in vitro and in vivo, leading to a decrease in amyloid plaque formation and improved cognitive function in animal models of Alzheimer's disease. DAPT has also been shown to affect the Notch signaling pathway, leading to altered cell differentiation and proliferation.
实验室实验的优点和局限性
One of the major advantages of DAPT is its high specificity and potency for inhibiting γ-secretase activity. It has been shown to be effective in reducing Aβ peptide production at low concentrations, making it a useful tool for studying the role of γ-secretase in various biological processes. However, DAPT has some limitations in terms of its stability and solubility, which can affect its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the use of DAPT in scientific research. One area of interest is the development of more potent and specific γ-secretase inhibitors for the treatment of Alzheimer's disease. Another area of interest is the study of the role of γ-secretase in other biological processes, such as cancer and inflammation. Additionally, the use of DAPT in combination with other drugs or therapies may provide new avenues for the treatment of various diseases.
合成方法
DAPT can be synthesized through a series of chemical reactions starting from commercially available materials. The synthesis involves the protection of the amine group on the diaminobutyric acid (Dab) residue with a Boc (tert-butyloxycarbonyl) group, followed by the coupling of the protected Dab with a protected phenylalanine (Phe) residue. The final step involves deprotection of the Boc group to obtain the desired product.
科学研究应用
DAPT has been extensively used in scientific research to study the role of γ-secretase in various biological processes. It has been shown to inhibit the cleavage of amyloid precursor protein (APP) by γ-secretase, thereby reducing the production of amyloid-beta (Aβ) peptides, which are known to accumulate in the brains of Alzheimer's disease patients. DAPT has also been used to study the role of γ-secretase in the Notch signaling pathway, which is involved in cell differentiation and proliferation.
属性
IUPAC Name |
tert-butyl N-[1-[[1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-4-(dimethylamino)-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31ClN4O4/c1-20(2,3)29-19(28)24-15(10-11-25(4)5)18(27)23-16(17(22)26)12-13-6-8-14(21)9-7-13/h6-9,15-16H,10-12H2,1-5H3,(H2,22,26)(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRWFLPOCKJCFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN(C)C)C(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromo-N-[(4-bromo-2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7430537.png)
![tert-butyl N-[4-[[1-(2,4-dichlorophenyl)pyrazole-4-carbonyl]amino]cyclohexyl]carbamate](/img/structure/B7430541.png)
![N-[4-(carbamoylamino)-3-methoxyphenyl]-4-(1,3-thiazol-2-yl)butanamide](/img/structure/B7430547.png)

![ethyl N-[3-chloro-4-[[1-(4-methoxyphenyl)pyrrolidin-3-yl]carbamoyl]phenyl]carbamate](/img/structure/B7430549.png)
![methyl (3S,4R)-1-[(6-carbamoyl-2-methylpyridin-3-yl)carbamoyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate](/img/structure/B7430555.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-N-[4-(hydroxymethyl)cyclohexyl]pyrazole-4-carboxamide](/img/structure/B7430568.png)
![2-chloro-N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-5-methoxy-4-nitroaniline](/img/structure/B7430574.png)

![1-[4-[[(Dimethylamino-methyl-oxo-lambda6-sulfanylidene)amino]methyl]piperidin-1-yl]-2-(4-methylsulfonylphenyl)propan-2-ol](/img/structure/B7430595.png)
![4-[3-(6-Acetylnaphthalen-2-yl)oxy-2-hydroxypropyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7430601.png)
![2-(difluoromethyl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-nitroaniline](/img/structure/B7430608.png)
![methyl 6-[[1-(2-fluorophenyl)pyrrolidine-3-carbonyl]amino]-1H-benzimidazole-2-carboxylate](/img/structure/B7430634.png)
![Ethyl 1-[4-[[4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoyl]amino]benzoyl]piperidine-4-carboxylate](/img/structure/B7430638.png)
